molecular formula C24H19F3N4O4S B11633955 2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11633955
M. Wt: 516.5 g/mol
InChI Key: APRXEBBBQNLSHG-VXPUYCOJSA-N
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Description

This compound is a structurally complex molecule featuring:

  • Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, known to enhance solubility and modulate pharmacokinetic properties .
  • Thiazole-oxoindole core: A (5Z)-4-oxo-4,5-dihydro-1,3-thiazole fused to a 2-oxoindole moiety, which is critical for π-π stacking interactions and binding to biological targets .
  • Trifluoromethylphenyl acetamide: The electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring increases lipophilicity and metabolic stability compared to non-fluorinated analogs .

The synthesis of such hybrid structures often involves condensation reactions between thiazolidinone derivatives and substituted indoles under acidic conditions, as exemplified in related thiazole-oxoindole hybrids .

Properties

Molecular Formula

C24H19F3N4O4S

Molecular Weight

516.5 g/mol

IUPAC Name

2-[(3Z)-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H19F3N4O4S/c25-24(26,27)14-4-3-5-15(12-14)28-18(32)13-31-17-7-2-1-6-16(17)19(22(31)34)20-21(33)29-23(36-20)30-8-10-35-11-9-30/h1-7,12H,8-11,13H2,(H,28,32)/b20-19-

InChI Key

APRXEBBBQNLSHG-VXPUYCOJSA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)S2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole-oxoindole Morpholine, CF₃-phenyl Under investigation (potential kinase inhibition)
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide Thiazole Morpholine, difluoromethylsulfanyl (S-CF₂H) Anticancer (reported)
(5Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one Thiazolidinone 4-Fluorobenzylidene Antimicrobial
N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thiadiazole 2-Methoxyphenyl, chloro-methylphenyl Antibacterial
2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxoindol-1-yl}acetamide Thiazolo-triazole 2-Methoxyphenyl Anticancer

Impact of Substituents on Properties

Morpholine vs. Piperazine/Piperidine :

  • Replacement of morpholine with piperazine (as in ) introduces additional nitrogen atoms, increasing basicity and altering solubility. Morpholine’s oxygen atom contributes to hydrogen-bonding capacity, enhancing target affinity .

Trifluoromethyl (CF₃) vs. Halogens (Cl, F) :

  • The CF₃ group in the target compound improves membrane permeability compared to chloro (Cl) or fluoro (F) substituents in analogs like . However, steric bulk may reduce binding to certain targets .

Thiazole-Oxoindole vs. Thiazolo-Triazole Cores :

  • The thiazole-oxoindole system in the target compound enables planar stacking with aromatic residues in enzymes, whereas thiazolo-triazole hybrids (e.g., ) exhibit broader-spectrum antimicrobial activity due to increased rigidity.

Pharmacological and Chemical Reactivity Insights

  • Selectivity: Compared to simpler thiazolidinones (e.g., ), the indole-thiazole hybrid may offer enhanced selectivity for kinase targets over off-target proteins .
  • Synthetic Complexity : The target compound’s multi-step synthesis (similar to ) contrasts with simpler acetamide derivatives (e.g., ), impacting scalability.

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